molecular formula C12H19ClN2O B1422872 Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride CAS No. 1311313-57-1

Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride

Cat. No.: B1422872
CAS No.: 1311313-57-1
M. Wt: 242.74 g/mol
InChI Key: YQLHVQLUQZXLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride is a chemical compound with the molecular formula C12H18N2O·HCl. It is known for its applications in various scientific research fields due to its unique chemical structure, which includes a morpholine ring and a phenyl group. This compound is often used in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

Given its structural similarity to other morpholine derivatives , it may interact with similar biological targets, such as enzymes or receptors in the body

Mode of Action

Morpholine derivatives typically undergo chemical reactions characteristic of secondary amines . The presence of the ether oxygen in morpholine withdraws electron density from the nitrogen, making it less nucleophilic and less basic than structurally similar secondary amines . This could influence how Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride interacts with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and carries out its functions.

Biochemical Analysis

Biochemical Properties

Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the specific conditions of the experiment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene expression. Additionally, the compound may affect the stability and degradation of certain proteins, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, the compound may cause adverse effects, including toxicity and damage to tissues.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . The compound may act as a substrate or inhibitor for certain enzymes, thereby influencing the overall metabolic activity of the cell. These interactions can have downstream effects on cellular processes and overall cell function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall effectiveness and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride typically involves the reaction of 2-(morpholin-4-yl)benzaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(4-morpholinyl)benzylamine
  • 2-(4-Morpholinyl)phenylmethanamine
  • N-methyl-2-phenylmorpholine

Uniqueness

Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride is unique due to its specific combination of a morpholine ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

N-methyl-1-(2-morpholin-4-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-13-10-11-4-2-3-5-12(11)14-6-8-15-9-7-14;/h2-5,13H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLHVQLUQZXLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311313-57-1
Record name methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.